
N''-(2-Hydroxybutyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’‘-(2-Hydroxybutyl)guanidine is a compound belonging to the guanidine family, which is known for its versatile applications in various fields such as chemistry, biology, and medicine Guanidines are characterized by their strong basicity and ability to form stable complexes with various molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’'-(2-Hydroxybutyl)guanidine typically involves the reaction of 2-hydroxybutylamine with a guanidylating agent. One common method is the use of S-methylisothiourea as the guanidylating agent. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the guanidine structure .
Industrial Production Methods
Industrial production of N’'-(2-Hydroxybutyl)guanidine follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N’'-(2-Hydroxybutyl)guanidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The guanidine moiety can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted guanidines.
Wissenschaftliche Forschungsanwendungen
N’'-(2-Hydroxybutyl)guanidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N’'-(2-Hydroxybutyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine moiety can form strong hydrogen bonds and ionic interactions with target molecules, leading to inhibition or activation of specific pathways. For example, it can inhibit nitric oxide synthase by binding to its active site, thereby reducing the production of nitric oxide .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Disubstituted guanidines: These compounds have similar structural features but differ in the nature of the substituents attached to the guanidine moiety.
Cyanamides: Another class of compounds with similar reactivity but different structural properties.
Uniqueness
N’'-(2-Hydroxybutyl)guanidine stands out due to its unique combination of a hydroxyl group and a guanidine moiety, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
922498-68-8 |
|---|---|
Molekularformel |
C5H13N3O |
Molekulargewicht |
131.18 g/mol |
IUPAC-Name |
2-(2-hydroxybutyl)guanidine |
InChI |
InChI=1S/C5H13N3O/c1-2-4(9)3-8-5(6)7/h4,9H,2-3H2,1H3,(H4,6,7,8) |
InChI-Schlüssel |
PFJPTIMVMFQIMD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CN=C(N)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


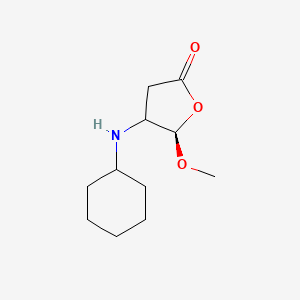
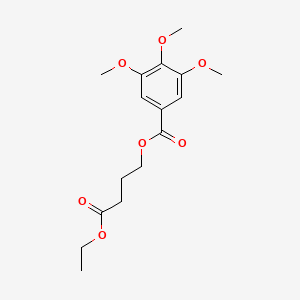
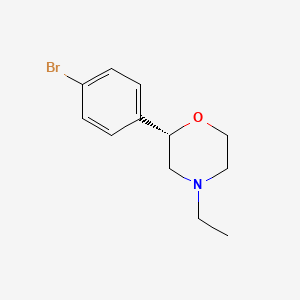
![2,4-Dichloro-N-[2-(4-methylthiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B14200553.png)
![1,3-bis[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea](/img/structure/B14200584.png)
![3-(4-Methoxyphenyl)-5-[(phenylselanyl)methyl]-1,2-oxazole](/img/structure/B14200590.png)
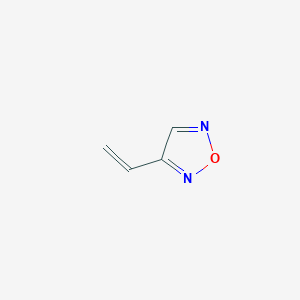
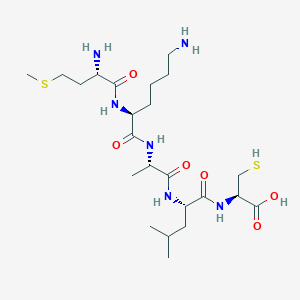
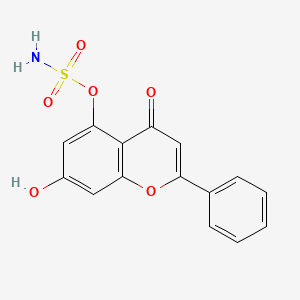

![Benzamide, N-[5-(2,4-cyclopentadien-1-ylidene)-1-oxohexyl]-](/img/structure/B14200609.png)
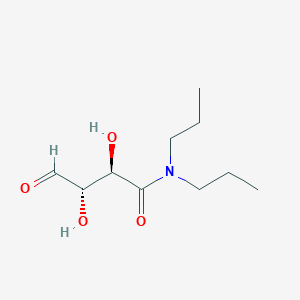
![1-[5-[[[5-[(dimethylamino)methyl]-2H-triazol-4-yl]-piperidin-1-ylmethoxy]-piperidin-1-ylmethyl]-2H-triazol-4-yl]-N,N-dimethylmethanamine](/img/structure/B14200623.png)
![(2R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B14200629.png)
